molecular formula C16H25NO3S B497855 N-cyclopentyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide CAS No. 927636-83-7

N-cyclopentyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide

Cat. No.: B497855
CAS No.: 927636-83-7
M. Wt: 311.4g/mol
InChI Key: NRAVUCTWEBCZJE-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C16H25NO3S. This compound is characterized by its sulfonamide group attached to a benzene ring, which is further substituted with cyclopentyl, isopropyl, methoxy, and methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves the sulfonation of a substituted benzene ring followed by the introduction of the cyclopentyl group. The reaction conditions often include the use of sulfonyl chlorides and amines under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using automated reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-cyclopentyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclopentyl and isopropyl groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide: Similar compounds include other sulfonamides with different substituents on the benzene ring.

    This compound: Compounds with similar structures but different functional groups, such as sulfoxides or sulfones.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-11(2)14-10-16(15(20-4)9-12(14)3)21(18,19)17-13-7-5-6-8-13/h9-11,13,17H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAVUCTWEBCZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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